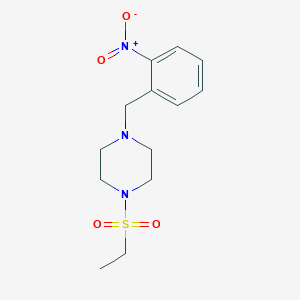![molecular formula C23H31N5O B5600831 3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)
3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of heterocyclic compounds like 3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine often involves intricate processes. For instance, the iodine(III)-mediated synthesis of triazolo[4,3-a]pyridines from hydrazines showcases the complexity of creating these structures, highlighting the role of oxidative cyclization in forming fused heterocyclic systems with notable yields and potential antimicrobial properties (Prakash et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their non-flat, bicyclic heterocycles, which serve as privileged motifs for lead-like compound design, potentially useful in therapeutic applications. The crystal structure analysis of related compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine, reveals planar stacks slightly offset, indicating a degree of self-association within the crystal lattice, contributing to their physical and chemical properties (Lipkind et al., 2011).
科学的研究の応用
Synthesis of New Heterocyclic Systems
Research has explored the synthesis of 3-diazopyrazolo[3,4-b]pyridine and its transformations, leading to the creation of condensed 1,2,4-triazine derivatives and other compounds through reactions with reactive methylene compounds, amines, thiols, and hydrazines. This work highlights the versatility of such compounds as synthons for developing new heterocyclic systems with potential applications in medicinal chemistry and materials science (Kočevar, Stanovnik, & Tislér, 1978).
Metal-Free Synthesis Approaches
Another study focused on the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating a novel strategy for constructing the triazolo[1,5-a]pyridine skeleton. This approach features short reaction times and high yields, indicating its potential for efficient and environmentally friendly synthesis of complex heterocycles (Zheng et al., 2014).
Antimicrobial Applications
A study presented a facile iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showcasing their significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is critical for addressing the growing issue of antibiotic resistance (Prakash et al., 2011).
Luminescent Materials
Research into the synthesis of ReI(CO)3Cl complexes incorporating pyridyltriazine, pyrazinyltriazine, and triazolopyridine chelation has revealed potential applications in the development of luminescent materials. These complexes display moderate intensity bands in the visible region and are fluorescent, suggesting their use in optical and electronic devices (Das & Panda, 2006).
特性
IUPAC Name |
[(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c29-23(22-25-24-21-10-4-5-14-27(21)22)28-16-19-11-12-20(28)17-26(15-19)13-6-9-18-7-2-1-3-8-18/h1-3,7-8,19-20H,4-6,9-17H2/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAOTOMIPSSCB-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C(=O)N3CC4CCC3CN(C4)CCCC5=CC=CC=C5)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=NN=C2C(=O)N3C[C@H]4CC[C@@H]3CN(C4)CCCC5=CC=CC=C5)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600753.png)
![4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5600756.png)
![N-(4-methoxy-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5600761.png)
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5600768.png)
![3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5600770.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600774.png)
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5600782.png)
![{4-[5-(1H-indol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5600788.png)

![1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5600820.png)

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)

